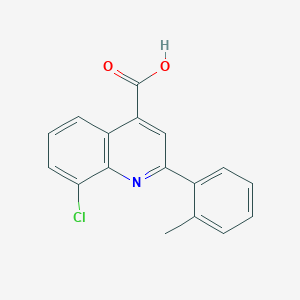

8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10-5-2-3-6-11(10)15-9-13(17(20)21)12-7-4-8-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPFJURJTLDVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397308 | |

| Record name | 8-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667437-81-2 | |

| Record name | 8-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid generally follows a multi-step route involving:

- Construction of the quinoline core

- Introduction of the 8-chloro substituent

- Attachment of the 2-(2-methylphenyl) group

- Formation of the carboxylic acid moiety at the 4-position

The complexity of the molecule demands careful selection of reagents, catalysts, and reaction conditions to optimize yield and minimize by-products.

Traditional Multi-Step Synthetic Route

Although specific detailed protocols for this compound are limited, the general synthetic approach involves:

- Formation of the quinoline nucleus via condensation reactions, often starting from substituted anilines and β-ketoesters or related precursors.

- Chlorination at the 8-position using chlorinating agents under controlled conditions.

- Introduction of the 2-(2-methylphenyl) substituent through cross-coupling reactions or nucleophilic aromatic substitution.

- Carboxylation or oxidation to install the carboxylic acid group at the 4-position.

Each step requires optimization of molar ratios, solvents, temperature, and catalysts to maximize efficiency.

Related Preparation Insights from Patent Literature

Patent CN102161660A describes preparation methods for related chloro-substituted heterocyclic carboxylic acids involving:

- Use of starting materials such as 2-aminothiazole-5-carboxylate and dichloropyrimidines in specific molar ratios (0.5-2:1, preferably 1:1)

- Hydrolysis of ethyl esters to corresponding carboxylic acids in alcohol solvents (methanol preferred)

- Conversion of carboxylic acids to acid chlorides using oxalyl chloride (molar ratio 0.5-4:1, preferably 2:1)

- Subsequent reaction with substituted anilines to form amide derivatives

Though this patent focuses on pyrimidine-thiazole systems, the principles of ester hydrolysis, acid chloride formation, and amide coupling are relevant to quinoline carboxylic acid synthesis.

Summary Table of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Ionically Tagged Magnetic Nanoparticle Catalysis (Solvent-free) | Uses Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride catalyst; solvent-free; 80 °C; 30 min | High yield (85%), reusable catalyst, eco-friendly | Requires nanoparticle catalyst synthesis |

| Traditional Multi-step Synthesis | Stepwise construction of quinoline core, chlorination, substitution, carboxylation | Well-established, adaptable to various derivatives | Multi-step, time-consuming, requires purification |

| Ester Hydrolysis and Acid Chloride Formation (Patent-based) | Hydrolysis of esters in alcohol solvents; acid chloride formation with oxalyl chloride; amide coupling | Efficient for related heterocycles; well-defined protocols | Specific to pyrimidine derivatives; may need adaptation |

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Alcohol derivatives of the quinoline ring.

Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid serves as a crucial building block for synthesizing more complex quinoline derivatives. Its unique structure allows for various modifications, enabling the development of novel compounds with enhanced properties.

Biology

Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Activity : In vitro studies demonstrate its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

These studies highlight its potential as an alternative to traditional antibiotics, especially in combating multidrug-resistant bacteria .

- Anticancer Properties : The compound has been investigated for its ability to inhibit histone deacetylases (HDACs), enzymes involved in regulating gene expression linked to cancer progression. Compounds with similar structures have shown promising anticancer activity, suggesting that this compound may also contribute to cancer therapy development .

Medicine

The compound is explored as a potential therapeutic agent due to its ability to interact with various biological targets. Its role as an inhibitor of alkaline phosphatases is particularly noteworthy, as these enzymes are critical in several biochemical pathways essential for cellular function.

Case Studies

Several studies have investigated the efficacy of this compound:

- Antimicrobial Studies : Research published in peer-reviewed journals demonstrated that modifications to quinoline derivatives could enhance antibacterial activity against resistant strains .

- Anticancer Research : A study focused on HDAC inhibitors found that compounds similar to this compound exhibited potent anticancer effects, supporting further exploration into its therapeutic potential .

- Tuberculosis Inhibition : Recent investigations into quinoline derivatives revealed that certain modifications could yield compounds effective against Mycobacterium tuberculosis, indicating the potential of this compound class in treating infectious diseases .

Mechanism of Action

The mechanism of action of 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylphenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Quinoline-4-Carboxylic Acid Derivatives

Structural Modifications and Physicochemical Properties

The biological and chemical properties of quinoline-4-carboxylic acids are highly sensitive to substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Substituent Position and Polarity: The position of substituents significantly impacts solubility.

- Steric Effects: The 2-methyl group in the target compound introduces steric hindrance, which may alter binding to enzymatic targets like COX-2 compared to the 4-methylphenyl analog .

Biological Activity

Overview

8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by its unique structure, which includes a chloro group at the 8th position and a 2-methylphenyl group at the 2nd position of the quinoline ring. With the molecular formula C17H12ClNO2 and a molecular weight of 297.74 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

The biological activity of quinoline derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets, leading to significant changes in cellular processes. Notably, these compounds have been identified as potent inhibitors of alkaline phosphatases, an enzyme involved in numerous biochemical pathways essential for cellular function.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. A study evaluating various quinoline derivatives demonstrated that structural modifications could enhance antibacterial activity against several strains, including:

- Staphylococcus aureus (S. aureus)

- Bacillus subtilis (B. subtilis)

- Escherichia coli (E. coli)

- Pseudomonas aeruginosa (P. aeruginosa)

In vitro tests indicated that certain derivatives exhibited significant antibacterial effects, with some showing comparable efficacy to established antibiotics like ampicillin and gentamicin .

Table 1: Antibacterial Activity Comparison

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | MRSA |

|---|---|---|---|---|---|

| This compound | Moderate | High | High | Low | Moderate |

| Ampicillin | High | High | Moderate | Moderate | High |

| Gentamicin | High | Moderate | High | Low | Low |

Anticancer Properties

In addition to its antimicrobial activity, this compound has been explored for its anticancer potential. Quinoline derivatives are known to exhibit various biological activities, including anti-inflammatory and anticancer effects. Research indicates that certain modifications can enhance their effectiveness against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A notable study investigated the effects of related quinoline derivatives on K562 cells, a human leukemia cell line, revealing that these compounds could alter cell cycle dynamics and promote apoptosis . The findings suggest that further exploration into the structure-activity relationship (SAR) of these compounds may yield promising therapeutic agents for cancer treatment.

Case Studies and Research Findings

- Antibacterial Evaluation : A series of quinoline derivatives were synthesized and screened for their antibacterial activity against multiple bacterial strains. The results indicated that compounds with higher lipophilicity displayed enhanced antibacterial properties .

- Cytotoxicity Studies : The cytotoxic effects of selected compounds were evaluated using the MTT assay on mouse macrophage cell lines (RAW 264.7). The results showed low cytotoxicity profiles for the most active compounds, suggesting their potential as safe antibacterial agents .

- Antitubercular Activity : Recent studies have also focused on the potential of quinoline derivatives as inhibitors of Mycobacterium tuberculosis (Mtb). Various modifications led to improved inhibitory activity against Mtb, highlighting the versatility of these compounds in targeting different pathogens .

Q & A

Q. Critical Conditions :

- Inert Atmosphere : Use of nitrogen/argon to prevent oxidation of intermediates .

- Temperature Control : Precise thermal regulation to avoid decomposition of labile intermediates (e.g., trifluoromethyl or methylphenyl groups) .

Which analytical techniques are essential for confirming the structure and purity of this compound?

Basic Research Question

A combination of spectroscopic and chromatographic methods is required:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., chlorine at C8, methylphenyl at C2) and carboxylic acid proton .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., 297.74 g/mol for C₁₇H₁₂ClNO₂) .

- Infrared (IR) Spectroscopy : Identification of carboxylic acid (-COOH) stretching (~1700 cm⁻¹) .

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection to assess purity (>95%) and detect side products .

Q. Table 1: Key Analytical Parameters

| Technique | Target Data | Reference |

|---|---|---|

| ¹H NMR | Methylphenyl protons (δ 2.3–2.6 ppm) | |

| HRMS | m/z 298.0634 ([M+H]⁺) | |

| IR | C=O stretch at 1680–1710 cm⁻¹ |

How can reaction conditions be optimized to minimize side products during halogenation?

Advanced Research Question

Side products like dihalogenated analogs or ring-opened byproducts arise from excessive reagent use or improper temperature control. Optimization strategies include:

- Stoichiometric Precision : Limit POCl₃ to 1.1–1.3 equivalents to avoid over-chlorination .

- Solvent Selection : Use polar aprotic solvents (e.g., DCE) to enhance selectivity for the 8-position over other reactive sites .

- Kinetic Monitoring : TLC or in-situ IR to track reaction progress and terminate at ~90% conversion .

Q. Data Contradiction Example :

- Reported Yields : Vary from 60–85% depending on solvent (DMF vs. DCE). Resolution involves comparing activation energies via DFT calculations to identify solvent-dependent transition states .

How should researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may stem from:

- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) affecting compound solubility .

- Protein Source : Species-specific differences in target enzyme structures (e.g., human vs. murine models) .

Q. Methodological Recommendations :

- Standardized Protocols : Adopt uniform assay buffers (e.g., PBS at pH 7.4) and controls for solubility artifacts.

- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

What computational strategies predict the compound’s interactions with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like kinases or GPCRs, focusing on the carboxylic acid’s hydrogen-bonding capacity .

- QSAR Modeling : Train models on analogs (e.g., 8-fluoro or 8-bromo derivatives) to correlate substituent effects (Cl vs. CF₃) with activity .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical residues for interaction .

Q. Table 2: Key Functional Group Contributions

| Group | Role in Bioactivity | Reference |

|---|---|---|

| Cl (C8) | Enhances lipophilicity and target affinity | |

| -COOH (C4) | Forms salt bridges with lysine/arginine residues | |

| 2-Methylphenyl | Stabilizes hydrophobic pocket interactions |

How do structural modifications at the 2-methylphenyl position alter reactivity and bioactivity?

Advanced Research Question

- Electron-Donating Groups (e.g., -OCH₃) : Increase electron density on the quinoline ring, altering reaction kinetics in electrophilic substitutions .

- Bulkier Substituents (e.g., -CF₃) : Steric hindrance reduces enzymatic binding but improves metabolic stability .

Q. Experimental Design :

- Parallel Synthesis : Prepare derivatives with varying substituents (e.g., 2-ethylphenyl, 2-methoxyphenyl) and compare reaction yields/biological activity .

- Crystallography : Resolve X-ray structures of ligand-target complexes to map steric and electronic effects .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃) .

- Waste Disposal : Neutralize acidic byproducts before disposal in designated chemical waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.